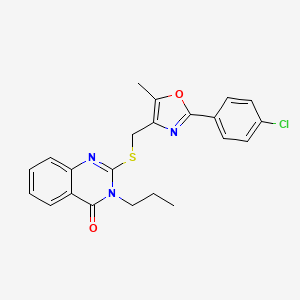
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a synthetic organic molecule characterized by its complex structure, which includes oxazole and quinazolinone moieties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C19H23ClN2O3S
- Molecular Weight : 394.92 g/mol
- CAS Number : 1015859-04-7
- IUPAC Name : this compound
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : Compounds like this one are being investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cellular processes, particularly those related to cancer progression and angiogenesis.
The mechanism of action for this compound is primarily through the inhibition of specific protein kinases and enzymes that regulate cell signaling pathways. This inhibition can lead to:
- Reduced Cell Proliferation : By blocking pathways essential for cell division.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
In Vitro Studies
- Cell Line Testing : In vitro assays using various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. For example, studies showed a reduction in viability by over 50% at concentrations above 10 µM against breast and colon cancer cell lines.
- Mechanistic Studies : Further investigations into the cellular mechanisms revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating its potential role as an apoptosis inducer.
In Vivo Studies
Research conducted on animal models has shown promising results regarding the pharmacokinetics and bioavailability of the compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
| Study Type | Model Type | Result |
|---|---|---|
| In Vitro | Breast Cancer Cells | >50% viability reduction at 10 µM |
| In Vitro | Colon Cancer Cells | Dose-dependent apoptosis induction |
| In Vivo | Xenograft Models | Significant tumor size reduction |
Pharmacological Profile
The pharmacological profile indicates that this compound interacts with several biological targets:
- Tyrosine Kinases : Acts as a modulator for kinases involved in angiogenesis.
- CYP450 Enzymes : Exhibits inhibitory effects on certain CYP450 enzymes, which may influence drug metabolism.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-3-12-26-21(27)17-6-4-5-7-18(17)25-22(26)29-13-19-14(2)28-20(24-19)15-8-10-16(23)11-9-15/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZLTSSFYUXEIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














